N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline ring with a propylsulfonyl group at the 1-position, and a thiophene-2-sulfonamide group at the 7-position. For a detailed structural analysis, it would be best to refer to a specialized chemical structure database or software.Scientific Research Applications
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
A study by Grunewald et al. (2005) synthesized and evaluated six 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines for their PNMT inhibitory potency. These compounds displayed remarkable potency and selectivity, with some predicted to penetrate the blood-brain barrier due to their calculated log P values. The compounds N-trifluoroethyl sulfonamide and N-trifluoropropyl sulfonamide showed significant inhibitory activity against PNMT, demonstrating excellent selectivity and potency (G. L. Grunewald, F. A. Romero, & K. R. Criscione, 2005).
Anticancer Activity
Madácsi et al. (2013) synthesized a library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, which induced oxidative stress and glutathione depletion in various cancer cell lines. These compounds exerted cytotoxic effects in micromolar concentrations, with several displaying significant cytotoxicity against leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells (Ramóna Madácsi, I. Kanizsai, L. Z. Fehér, et al., 2013).
Synthesis of 3,4-Dihydroquinolin-2(1H)-ones
Zhu et al. (2016) established a new cascade three-component halosulfonylation of 1,7-enynes for the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method involves a sulfonyl radical-triggered α,β-conjugated addition/6-exo-dig cyclization/radical coupling sequence, resulting in the formation of multiple bonds, including C-S, C-C, and C-I (or C-Br) bonds, to rapidly build molecular complexity (Yi-Long Zhu, Bo Jiang, Wen-Juan Hao, et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-2-11-24(19,20)18-9-3-5-13-7-8-14(12-15(13)18)17-25(21,22)16-6-4-10-23-16/h4,6-8,10,12,17H,2-3,5,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZJPNEGCGXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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